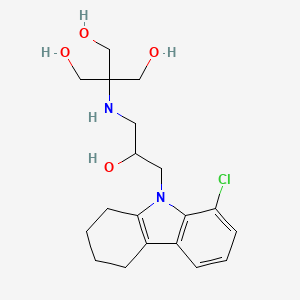
2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound with a unique structure that makes it significant in various scientific fields. This compound belongs to the carbazole family, known for their diverse pharmacological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole intermediate. The chlorination of carbazole can be achieved using reagents like thionyl chloride in the presence of a solvent such as chloroform. The resultant 8-chloro-1H-carbazole can then undergo reduction to form 8-chloro-3,4-dihydro-1H-carbazole.
In the next step, the intermediate undergoes an alkylation reaction with an appropriate epoxide to introduce the 2-hydroxypropyl group. The introduction of the amino group and further hydroxymethylation leads to the formation of the final compound. The process often requires specific catalysts and controlled reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory methods to handle larger volumes of reagents and intermediates. Typically, this involves using continuous flow reactors to ensure consistent reaction conditions and higher throughput. Optimization of reaction conditions, solvent recycling, and purification techniques are crucial to maintaining efficiency and reducing production costs.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives, which are significant in various biological processes.
Reduction: The reduction of the 8-chloro-3,4-dihydro-1H-carbazole moiety can lead to the formation of more saturated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of acids.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Strong nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amino or thiol-substituted carbazole derivatives.
科学的研究の応用
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research fields due to its unique properties:
Chemistry: As an intermediate for the synthesis of more complex organic molecules.
Biology: Investigating its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Potential use in developing drugs for neurological disorders because of its structural similarity to neurotransmitter analogs.
Industry: Use in the manufacturing of dyes, pigments, and materials with specific electronic properties.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors in biological systems. Its mechanism involves the modulation of signal transduction pathways, inhibition of enzyme activity, and binding to specific receptors. The molecular pathways often include the inhibition of kinases and modulation of gene expression, which are crucial in processes like cell cycle regulation and apoptosis.
類似化合物との比較
1H-Carbazol-9-yl derivatives: Known for their broad spectrum of biological activities.
3,6-Dibromo-9H-carbazole: Used in material science for organic electronics.
8-Nitro-1H-carbazole: Investigated for anti-cancer properties.
This compound's unique properties and versatile applications make it a valuable subject of research across various scientific disciplines.
特性
IUPAC Name |
2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c20-16-6-3-5-15-14-4-1-2-7-17(14)22(18(15)16)9-13(26)8-21-19(10-23,11-24)12-25/h3,5-6,13,21,23-26H,1-2,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTURZSSRWZGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNC(CO)(CO)CO)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














